BIM 23127 was initially characterized in studies investigating its binding affinity and functional antagonistic properties against the neuromedin B receptor and urotensin II receptor. The compound is sourced from synthetic processes and is often utilized in laboratory settings for research purposes. Its classification as a neuromedin B receptor antagonist places it within a broader category of compounds that modulate neuropeptide signaling pathways, which are crucial in various physiological processes.
The synthesis of BIM 23127 involves several chemical reactions that typically include coupling reactions, purification processes, and characterization techniques. While specific proprietary methods may vary, general synthetic approaches often utilize:
The synthesis may involve the use of solid-phase synthesis techniques or solution-phase methods, depending on the desired purity and yield. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of BIM 23127.
BIM 23127 features a complex molecular structure with specific functional groups that contribute to its biological activity. The exact structural formula is crucial for understanding its interaction with receptors.
BIM 23127 undergoes various chemical reactions primarily related to its binding interactions with neuromedin B and urotensin II receptors. These reactions can be categorized into:
In vitro studies have demonstrated that BIM 23127 effectively inhibits ligand-induced signaling pathways, showcasing its potential therapeutic applications in conditions where neuromedin B signaling is dysregulated.
The mechanism of action of BIM 23127 involves competitive inhibition at the neuromedin B receptor sites, leading to a reduction in downstream signaling cascades associated with this neuropeptide. This inhibition can affect various physiological responses, including vasodilation and neuroendocrine functions.
Research indicates that BIM 23127 displays high affinity (pK_i values) for both human and rat urotensin II receptors, suggesting its potential utility in modulating cardiovascular responses mediated by these receptors.
BIM 23127 has several scientific uses, particularly in pharmacological research aimed at understanding the roles of neuromedin B and urotensin II in various diseases:
BIM-23127 is a synthetic cyclic peptide characterized by its dual receptor antagonism, exhibiting high-affinity blockade at both neuromedin B receptors (NMBR or BB1) and urotensin-II (UT-II) receptors. This bifunctionality positions it as a critical pharmacological tool for dissecting complex signaling pathways involving these G protein-coupled receptors (GPCRs). At NMBR, BIM-23127 acts as a competitive antagonist with a reported binding affinity (Ki) of 20.9 nM, demonstrating remarkable selectivity by sparing the closely related gastrin-releasing peptide receptor (GRPR; Ki > 10,000 nM) [1]. Simultaneously, it antagonizes UT-II receptors with a potency (pA2) ranging from 7.5 to 7.7, effectively inhibiting urotensin-II-mediated vasoconstrictive and proliferative responses [1] [2]. This dual inhibition disrupts two distinct peptidergic signaling systems implicated in metabolic regulation, cardiovascular function, and cellular growth.
BIM-23127 competitively displaces endogenous ligands at both target receptors. At NMBR, it prevents neuromedin B binding, thereby inhibiting Gq/11-mediated phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and intracellular calcium mobilization [1]. Similarly, its UT receptor blockade interferes with urotensin-II-induced Gq and G12/13 signaling, mitigating downstream effects such as smooth muscle contraction and collagen synthesis. The antagonism is surmountable, consistent with classical competition at the orthosteric binding site, as evidenced by rightward shifts in concentration-response curves without depression of maximal agonist effects [2].
The peptide sequence of BIM-23127 is X-Cys-D-Trp-Lys-Val-Cys-Y-NH2, with critical modifications dictating its receptor selectivity:
Table 1: Structural Motifs of BIM-23127 and Functional Impact
Position | Residue | Modification | Role in Selectivity |
---|---|---|---|
1 | X | D-2-Nal | Blocks GRPR binding; enhances NMBR affinity |
3 | Trp | D-isomer | Prevents degradation; stabilizes bioactive conformation |
5 | Orn | Linear side chain | Facilitates UT receptor interaction |
2 & 7 | Cys | Disulfide bridge | Constrains peptide backbone for optimal NMBR fit |
BIM-23127 exhibits conserved activity across human and rodent receptors but displays subtype-specific nuances:
Table 2: Binding and Functional Antagonism Profiles
Receptor | Species | Ki (nM) | pA2 | Assay System | Key Findings |
---|---|---|---|---|---|
NMBR (BB1) | Human | 20.9 ± 3.1 | - | Radioligand binding | >500-fold selectivity over GRPR |
NMBR (BB1) | Rat | 22.5 ± 4.3 | - | Glucose uptake inhibition | Blocks NMB-suppressed glucose intake in vivo |
UT Receptor | Human | - | 7.7 ± 0.1 | Aortic ring contraction | Inhibits U-II-induced vasoconstriction |
UT Receptor | Rat | - | 7.5 ± 0.2 | HEK293 calcium flux | Reversible antagonism |
Somatostatin R | Human | 150* | - | Competitive binding | Moderate off-target affinity |
μ-Opioid R | Rat | 420* | - | GPCR functional screening | Low-affinity interaction |
* Estimated values from broad screening studies [1] [2] [4].
Emerging research positions BIM-23127 as a key modulator of GPCR transactivation cascades involving insulin and toll-like receptors (TLRs). Specifically, it blocks NMBR-mediated crosstalk between neuraminidase-1 (Neu1) and matrix metalloproteinase-9 (MMP-9), a metalloenzyme pair critical for glycosylated receptor activation. GPCR agonists (e.g., bombesin, angiotensin II) stimulate Neu1/MMP-9 activity, which desialylates and remodels the insulin receptor (IR) ectodomain, enabling insulin-independent transactivation. BIM-23127 pretreatment (1–10 µM) abolishes this effect, evidenced by:
This interference underscores a biased agonism regulation mechanism, where BIM-23127 redirects GPCR output away from transactivation-dependent pathways. Consequently, it mitigates insulin-mimetic signaling implicated in metabolic dysregulation and cancer progression.
Central NMBR inhibition by BIM-23127 modulates feeding behavior. In rodent studies, intracerebroventricular administration reverses neuromedin B-induced feeding suppression, confirming central NMBR's role in satiety signaling [1]. Peripheral effects include blocking NMB-driven inhibition of glucose uptake in skeletal muscle, suggesting involvement in glucose homeostasis. This aligns with findings where BIM-23127 normalized hyperglycemia in models of GPCR-driven insulin resistance [2].
In spontaneously hypertensive rats (SHR), bilateral rostral ventrolateral medulla (RVLM) microinjection of BIM-23127 (3 mM):
These responses stem from blockade of bombesin-evoked NMBR activation in RVLM presympathetic neurons, which tonically elevates sympathetic outflow in hypertension.
Though not a primary anticancer agent, BIM-23127 indirectly counters epithelial-mesenchymal transition (EMT) by:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8